Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate is a chemical compound with the molecular formula . This compound is notable for its unique chemical properties and potential biological activities, making it valuable in various research and industrial applications. It is classified as a piperazine derivative, which is a common structural motif in pharmacologically active compounds. The compound is primarily utilized in the fields of medicinal chemistry, organic synthesis, and materials science due to its diverse functional groups and reactivity profiles.
The synthesis of methyl 3-(piperazin-1-yl)oxolane-3-carboxylate typically involves a multi-step process. One common method includes the reaction of piperazine with oxolane-3-carboxylic acid methyl ester. This reaction is generally conducted under controlled conditions, often utilizing a suitable solvent and a catalyst to enhance the reaction efficiency.
In industrial settings, the production may involve large-scale chemical reactors that optimize temperature, pressure, and pH levels to maximize yield and purity. Techniques such as purification and crystallization are employed post-synthesis to isolate the final product in a pure form. The use of automated systems can also improve efficiency during the synthesis process .
The molecular structure of methyl 3-(piperazin-1-yl)oxolane-3-carboxylate can be represented by the following data:
COC(=O)C1(CCOC1)N2CCNCC2
The structure features a piperazine ring attached to an oxolane moiety, with a carboxylate functional group that enhances its reactivity .
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate can participate in various chemical reactions, including:
The products formed from these reactions depend on the specific conditions used. For instance, oxidation may yield oxolane derivatives, while substitution reactions could produce various substituted piperazine compounds .
The mechanism of action for methyl 3-(piperazin-1-yl)oxolane-3-carboxylate involves its interaction with specific biological targets. It may modulate enzyme activity or receptor binding through conformational changes induced by its functional groups. The precise pathways affected depend on the context of its application in biological systems .
While specific physical property data such as density and melting point are not universally available for this compound, it is generally characterized as follows:
Property | Value |
---|---|
Molecular Weight | 214.26 g/mol |
Appearance | Typically a white powder |
Solubility | Soluble in organic solvents |
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate exhibits reactivity typical of esters and piperazine derivatives, making it suitable for further chemical modifications and applications in synthesis .
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate has several scientific uses:
This compound's unique combination of functional groups enhances its value across multiple fields of research and application.
The assembly of the oxolane-piperazine hybrid scaffold centers on forming the C3-substituted tetrahydrofuran ring prior to piperazine installation. Two principal routes dominate:
Nucleophilic Displacement on Activated Oxolanes: Ring-opening of epoxide intermediates (e.g., glycidyl derivatives) by unprotected piperazine enables C-O bond cleavage and C-N bond formation. This method typically employs polar aprotic solvents (DMF, acetonitrile) at 60–80°C, yielding the 3-(piperazin-1-yl)oxolane precursor. Subsequent carboxylation at the tertiary carbon completes the core [2] [9]. Alternative approaches use 3-bromooxolane electrophiles, though regioselectivity challenges may arise due to potential S~N~2/S~N~1 competition [9].
Michael Addition-Cyclization Cascades: In situ-generated α,β-unsaturated carbonyl compounds undergo conjugate addition with piperazine, followed by intramolecular cyclization. For example, ethyl acrylate derivatives react with piperazine under basic catalysis (K~2~CO~3~), generating linear adducts that cyclize upon heating with 1,4-dibromobutane. This one-pot method achieves moderate yields (45–65%) but requires rigorous optimization to suppress oligomerization [9].
Table 1: Comparative Analysis of Oxolane-Piperazine Core Formation Strategies
Method | Key Reagent | Reaction Conditions | Yield Range | Key Limitation |
---|---|---|---|---|
Epoxide Ring-Opening | Glycidyl derivatives | Piperazine, DMF, 80°C, 12h | 70–85% | Epoxide racemization |
Alkyl Halide Displacement | 3-Bromooxolane | K~2~CO~3~, CH~3~CN, reflux | 50–75% | Regioselectivity control |
Michael-Cyclization | Ethyl acrylate/1,4-DBB | Piperazine, K~2~CO~3~, 70°C | 45–65% | Oligomerization side-products |
Piperazine incorporation leverages transition metal catalysis and metal-free activation to enhance efficiency and regioselectivity:
Transition Metal-Catalyzed Coupling: Palladium-catalyzed Buchwald-Hartwig amination enables coupling of halogenated oxolane intermediates with protected piperazines (e.g., N-Boc-piperazine). Using Pd~2~(dba)~3~/XPhos (2–5 mol%) in toluene at 100°C, this method achieves >90% coupling efficiency but necessitates rigorous metal scavenging for pharmaceutical-grade purity [2] [6]. Copper(I)-mediated Ullmann-Goldberg reactions offer a lower-cost alternative, though elevated temperatures (120°C) may promote ester decomposition [6].
Reductive Amination: For sterically congested oxolane ketones, reductive amination using NaBH~3~CN or NaBH(OAc)~3~ in DCM/MeOH (4:1) at ambient temperature provides superior selectivity over nucleophilic substitution. Catalyst-free microwave-assisted reactions (100°C, 30 min) further enhance atom economy, yielding 85–92% of tertiary amine products [2] [9].
Table 2: Catalytic Systems for Piperazine Installation
Catalyst System | Substrate | Temperature/Time | Yield | Residual Metal Concerns |
---|---|---|---|---|
Pd~2~(dba)~3~/XPhos | 3-Bromooxolane ester | 100°C, 8h | >90% | <5 ppm Pd requires scavenging |
CuI/trans-cyclohexanediamine | 3-Iodooxolane ester | 120°C, 24h | 75–80% | >100 ppm Cu typical |
Catalyst-free (MW) | 3-Oxooxolane ester | 100°C, 0.5h | 85–92% | None |
The C3-carboxylate group is introduced via:
Direct Esterification: 3-(Piperazin-1-yl)oxolane-3-carboxylic acid undergoes esterification via carbodiimide-mediated coupling (DCC/DMAP) in anhydrous THF, yielding the methyl ester in >95% conversion. Alternatively, acid chlorides generated using SOCl~2~ react instantaneously with methanol at 0°C, minimizing epimerization risks [8] [9].
Protecting Group Strategies: Piperazine nitrogen protection is critical during carboxylation. N-Boc protection (di-tert-butyl dicarbonate, CH~2~Cl~2~) provides high stability during esterification but requires acidic deprotection (TFA/DCM), which may compromise ester integrity. N-Cbz groups (benzyl chloroformate) allow hydrogenolytic removal (Pd/C, H~2~) without affecting the ester but pose flammability risks. Orthogonal protection using Fmoc on one nitrogen enables solid-phase diversification (Section 1.4) [2] [6].
Table 3: Protecting Group Performance in Carboxylation Sequences
Protecting Group | Installation Reagent | Deprotection Method | Compatibility with Ester | Yield Range |
---|---|---|---|---|
Boc | (Boc)~2~O, DIPEA | TFA/DCM (1:1), 1h | High | 85–90% |
Cbz | Cbz-Cl, NaOH | Pd/C, H~2~, MeOH, 12h | Moderate (hydrolysis risk) | 75–82% |
Fmoc | Fmoc-OSu, DIPEA | Piperidine/DMF (20%), 30min | High | 88–95% |
Solid-Phase Synthesis (SPS):Rink amide MBHA resin enables iterative assembly via Fmoc chemistry. Piperazine attachment employs N-Fmoc-N'-Alloc-piperazine, loaded onto the resin using HOBt/DIC activation. After Alloc deprotection (Pd(PPh~3~)~4~), the oxolane carboxylate (pre-activated as pentafluorophenyl ester) couples at 50°C for 12h. Cleavage with TFA/H~2~O (95:5) delivers the target compound in 65–70% overall yield. This approach facilitates rapid library generation but suffers from scale limitations and high reagent consumption [4].
Solution-Phase Synthesis:Classical stepwise reactions in batch reactors offer superior scalability. A typical sequence involves:
Table 4: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Scale Limit | <1 mmol resin loading | >500g per batch |
Typical Purity | 85–90% (after cleavage) | 70–80% (before purification) |
Purification | Simple filtration | Column chromatography |
Library Diversity | High (96-well formats) | Low (sequential synthesis) |
Atom Economy | Low (linker sacrifice) | Moderate to high |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0